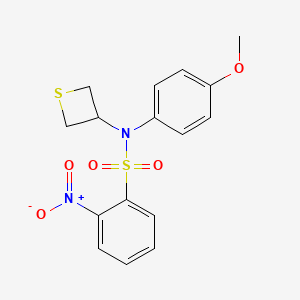![molecular formula C20H18N2O3S2 B4397429 2-Methyl-5-[(2-phenylsulfanylphenyl)sulfamoyl]benzamide](/img/structure/B4397429.png)
2-Methyl-5-[(2-phenylsulfanylphenyl)sulfamoyl]benzamide
Descripción general
Descripción
2-Methyl-5-[(2-phenylsulfanylphenyl)sulfamoyl]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a methyl group, a sulfonyl group, and a phenylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(2-phenylsulfanylphenyl)sulfamoyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-aminophenol with an aldehyde in the presence of a base such as potassium carbonate (K2CO3) and an oxidant like tert-butyl hydroperoxide (TBHP) under specific conditions . The reaction is often carried out in solvents like methyl cyanide or dimethyl sulfoxide (DMSO) and may require exposure to radiation or specific catalysts to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures while optimizing reaction conditions to ensure cost-effectiveness and high yield. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-[(2-phenylsulfanylphenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
2-Methyl-5-[(2-phenylsulfanylphenyl)sulfamoyl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.
Industry: Used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-[(2-phenylsulfanylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-5-({[2-(phenylthio)phenyl]amino}sulfonyl)benzoic acid
- 2-methyl-5-({[2-(phenylthio)phenyl]amino}sulfonyl)benzyl alcohol
Uniqueness
Compared to similar compounds, 2-Methyl-5-[(2-phenylsulfanylphenyl)sulfamoyl]benzamide is unique due to its specific substitution pattern and the presence of both sulfonyl and phenylthio groups. These structural features confer distinct chemical properties and reactivity, making it valuable for specific research applications.
Propiedades
IUPAC Name |
2-methyl-5-[(2-phenylsulfanylphenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-14-11-12-16(13-17(14)20(21)23)27(24,25)22-18-9-5-6-10-19(18)26-15-7-3-2-4-8-15/h2-13,22H,1H3,(H2,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDCZFYGXFULOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC3=CC=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline](/img/structure/B4397358.png)
![N'-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-pyridinecarbohydrazide](/img/structure/B4397364.png)

![methyl 2-[1-methyl-8-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B4397377.png)



![3-(phenylsulfanyl)-N-[3-(propan-2-yloxy)phenyl]propanamide](/img/structure/B4397404.png)
![Ethyl {4-[(2-fluorophenyl)sulfamoyl]phenyl}carbamate](/img/structure/B4397407.png)


![Methyl 2-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]amino]benzoate](/img/structure/B4397434.png)
![2-[2-Methoxy-4-(morpholine-4-carbothioyl)phenoxy]acetamide](/img/structure/B4397452.png)
